molecular formula C4ClF3N2 B1583448 5-Chloro-2,4,6-trifluoropyrimidine CAS No. 697-83-6

5-Chloro-2,4,6-trifluoropyrimidine

Cat. No. B1583448
CAS RN: 697-83-6
M. Wt: 168.5 g/mol
InChI Key: GOYNRDSJTYLXBU-UHFFFAOYSA-N
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Description

5-Chloro-2,4,6-trifluoropyrimidine is a synthetic compound that can be used as a nucleophilic reagent . It has been shown to react with nucleophiles in the presence of base . The orientation of the chlorine atom in 5-chloro-2,4,6-trifluoropyrimidine is reactive and can be activated by substituting other atoms for the fluorine atom .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2,4,6-trifluoropyrimidine is C4ClF3N2 . The molecular weight is 168.50 .


Chemical Reactions Analysis

5-Chloro-2,4,6-trifluoropyrimidine has been assessed in reactions with a small range of nitrogen-centered nucleophiles . Mixtures of products arising from nucleophilic aromatic substitution processes are formed, reflecting the activating effect of ring nitrogen and the steric influences of the chlorine atom .


Physical And Chemical Properties Analysis

5-Chloro-2,4,6-trifluoropyrimidine is a clear liquid . It has a boiling point of 115°C and a specific gravity of 1.63 at 20°C .

Scientific Research Applications

Synthesis and Chemical Reactions

5-Chloro-2,4,6-trifluoropyrimidine serves as a core scaffold for synthesizing functionalized pyrimidine systems. It reacts with nitrogen-centered nucleophiles, although it is not ideal for analogue synthesis or multiple substitution processes due to the need for purification after initial reactions. However, 4-amino derivatives can be isolated in acceptable yields (Parks, Sandford, Christopher, & Miller, 2008).

Catalytic Applications

In catalytic chemistry, 5-Chloro-2,4,6-trifluoropyrimidine interacts with nickel and palladium compounds, forming various fluoro complexes crucial for C-C coupling reactions. These reactions are significant for the formation of complex organometallic compounds, demonstrating the compound's versatility in catalysis (Steffen, Sladek, Braun, Neumann, & Stammler, 2005).

Nucleophilic Substitution

The nucleophilic substitution reactions of 5-Chloro-2,4,6-trifluoropyrimidine have been extensively studied. These reactions are essential for synthesizing various heterocyclic compounds, offering insights into the steric and electronic influences affecting these processes (Banks, Field, & Haszeldine, 1970).

Material Science and Photoreactions

In material science, particularly in the study of high-spin states and photoreactions, 5-Chloro-2,4,6-trifluoropyrimidine has shown utility. Its derivatives are used in the study of resonance-enhanced multiphoton ionization and photodissociation processes, which are important in understanding the behavior of high-energy materials and in the design of novel photonic materials (Srinivas, Kawade, & Upadhyaya, 2018).

Safety And Hazards

5-Chloro-2,4,6-trifluoropyrimidine may cause respiratory irritation, serious eye irritation, and skin irritation . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 .

properties

IUPAC Name

5-chloro-2,4,6-trifluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF3N2/c5-1-2(6)9-4(8)10-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYNRDSJTYLXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061018
Record name Pyrimidine, 5-chloro-2,4,6-trifluoro-
Source EPA DSSTox
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Molecular Weight

168.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,4,6-trifluoropyrimidine

CAS RN

697-83-6
Record name 5-Chloro-2,4,6-trifluoropyrimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-chloro-2,4,6-trifluoro-
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Record name Pyrimidine, 5-chloro-2,4,6-trifluoro-
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Record name Pyrimidine, 5-chloro-2,4,6-trifluoro-
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Record name 5-chloro-2,4,6-trifluoropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
EL Parks, G Sandford, JA Christopher… - Beilstein Journal of …, 2008 - beilstein-journals.org
Background Highly functionalised pyrimidine derivatives are of great importance to the life-science industries and there exists a need for efficient synthetic methodology that allows the …
Number of citations: 12 www.beilstein-journals.org
RE Banks, DS Field, RN Haszeldine - Journal of the Chemical Society …, 1970 - pubs.rsc.org
Reaction of tetrachloropyrimidine with anhydrous potassium fluoride at 530 gives tetrafluoropyrimidine, 5-chloro-2,4,6-trifluoropyrimidine, and a 90 : 8 : 2 mixture of 2,4,6-trifluoro-5-…
Number of citations: 10 pubs.rsc.org
D Srinivas, M Kawade, HP Upadhyaya - Molecular Physics, 2019 - Taylor & Francis
The dynamics of chlorine atom ( 2 P j ) formation in the photodissociation process of halogen substituted pyrimidines, namely, 2,4,6-trichloropyrimidine and 5-chloro-2,4,6-…
Number of citations: 3 www.tandfonline.com
SV Chitra, A Sankar, K Parimala - Journal of the Indian Chemical Society, 2023 - Elsevier
The 5-Chloro-2,4,6-trifluoropyrimidine (5CTFP) was chosen for extensive investigation of its theoretical and experimental vibrational assignments, structural discussion, and …
Number of citations: 0 www.sciencedirect.com
A Steffen, MI Sladek, T Braun, B Neumann… - …, 2005 - ACS Publications
Treatment of [Ni(COD) 2 ] (COD = 1,5-cyclooctadiene) with 5-chloro-2,4,6-trifluoropyrimidine (1) in the presence of P i Pr 3 or PPh 3 effects the formation of the fluoro complexes trans-[…
Number of citations: 155 pubs.acs.org
EL Parks, G Sandford, DS Yufit, JAK Howard… - Tetrahedron, 2010 - Elsevier
The use of tetrafluoropyrimidine as a scaffold for the synthesis of 2,4,6-trisubstituted pyrimidine derivatives by three sequential nucleophilic aromatic substitution processes is assessed. …
Number of citations: 17 www.sciencedirect.com
EL Parks - 2008 - etheses.dur.ac.uk
Chapter 1 introduces the modem pharmaceutical industry in terms of the drug discovery process leading into a discussion of the relevance of heterocyclic compounds with particular …
Number of citations: 1 etheses.dur.ac.uk
H Schroeder, E Kober, H Ulrich, R Rätz… - The Journal of …, 1962 - ACS Publications
Tetrachloropyrimidine was converted with silver fluoride into 5-chloro-2, 4, 6-trifluoropyrimidine, but all attempts to re-place the chlorine atomin 5-position with fluorine failed. 2, 4, 6-…
Number of citations: 35 pubs.acs.org
MI Sladek, T Braun, B Neumann… - Journal of the Chemical …, 2002 - pubs.rsc.org
Treatment of [Ni(COD)2]/PCy3 with 5-chloro-2,4,6-trifluoropyrimidine affords the C–F activation product trans-[NiF(4-C4N2ClF2)(PCy3)2] 2, which reacts with iodine to form 5-chloro-2,6-…
Number of citations: 47 pubs.rsc.org
RE Banks, A Prakash, ND Venayak - Journal of Fluorine Chemistry, 1980 - Elsevier
STUDIES IN AZIDE CHEMISTRY. PART IX [I]. INVESTIGATIONS INVOLVING FLUORINATED AZIDOPYRIMIDINES AND 4-AZIDO-3-CHLORO- - 2,5,6-TRI Page 1 Journal of Fluorine …
Number of citations: 18 www.sciencedirect.com

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